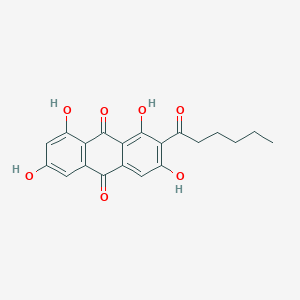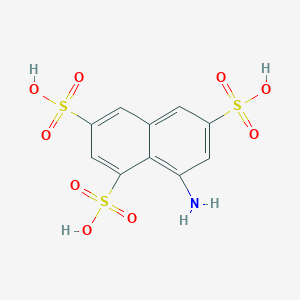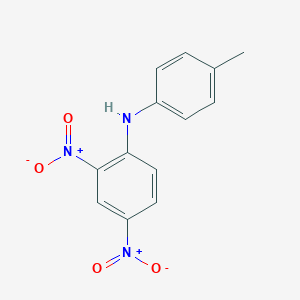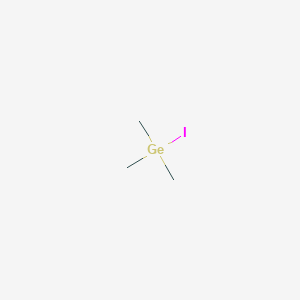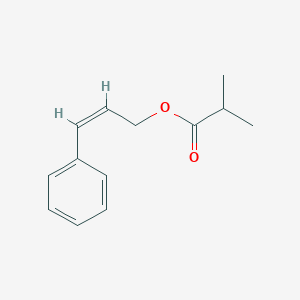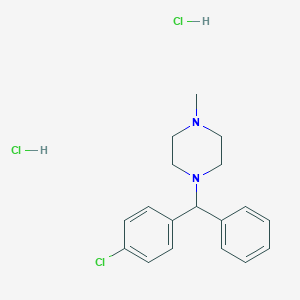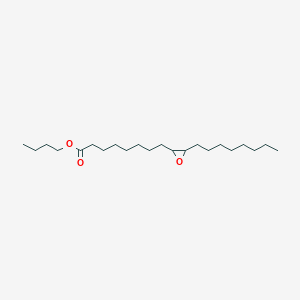
4-Chloro-3,5-dimethylisoxazole
Übersicht
Beschreibung
4-Chloro-3,5-dimethylisoxazole is a chemical compound with the CAS Number: 10557-86-5 . It has a molecular weight of 131.56 and is typically in liquid form .
Molecular Structure Analysis
The linear formula for 4-Chloro-3,5-dimethylisoxazole is C5 H6 Cl N O . The Inchi Code is 1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylisoxazole is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Activity
4-Chloro-3,5-dimethylisoxazole has been used in the synthesis of derivatives that have shown potent inhibitory effects on BRD4, a protein that plays a key role in cancer progression . One such derivative, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests that 4-Chloro-3,5-dimethylisoxazole could be a valuable compound in the development of new anti-breast cancer agents .
Inhibitory Activities Against BRD4
BRD4 inhibitors have demonstrated promising potential in cancer therapy . Derivatives of 4-Chloro-3,5-dimethylisoxazole have been synthesized to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Modulation of c-MYC and γ-H2AX Expression
DDT26, a derivative of 4-Chloro-3,5-dimethylisoxazole, was shown to modulate the expression of c-MYC and γ-H2AX . These proteins are involved in cell proliferation and DNA damage response, respectively .
Inhibition of Cell Migration and Colony Formation
DDT26 was also found to inhibit cell migration and colony formation . These are crucial processes in cancer progression, suggesting that 4-Chloro-3,5-dimethylisoxazole could be used to develop agents that prevent cancer metastasis .
Induction of DNA Damage
DDT26 was shown to induce DNA damage . This could make cancer cells more susceptible to other treatments, such as radiation therapy or chemotherapy .
Cell Cycle Arrest
DDT26 was found to arrest the cell cycle at the G1 phase in MCF-7 cells . This could prevent cancer cells from proliferating and spreading .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .
Mode of Action
It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-3,5-dimethylisoxazole’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 4-Chloro-3,5-dimethylisoxazole can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.
Eigenschaften
IUPAC Name |
4-chloro-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWPHJWCFVTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337172 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylisoxazole | |
CAS RN |
10557-86-5 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?
A1: While the provided abstract doesn't detail the specific molecular weight or formula of 4-chloro-3,5-dimethylisoxazole, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)


